1-Methyl-2-nitro-5-styryl-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40361-82-8 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-methyl-2-nitro-5-[(E)-2-phenylethenyl]imidazole |
InChI |
InChI=1S/C12H11N3O2/c1-14-11(9-13-12(14)15(16)17)8-7-10-5-3-2-4-6-10/h2-9H,1H3/b8-7+ |
InChI Key |
WUKJZHIPZPZBLS-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C(=CN=C1[N+](=O)[O-])/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of 1 Methyl 2 Nitro 5 Styryl Imidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural determination of organic molecules, including complex heterocyclic systems like 1-Methyl-2-nitro-5-styryl-imidazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule and their neighboring environments. For this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons of the imidazole (B134444) ring, the styryl moiety, and the methyl group.
The chemical shifts (δ) of the protons are influenced by the electron-withdrawing nitro group and the aromatic styryl substituent. For a similar compound, 1-ethyl-2-methyl-5-nitro-1H-imidazole, the imidazole proton (H-5) appears as a singlet at approximately 7.95 ppm. derpharmachemica.com The protons of the styryl group typically exhibit signals in the aromatic region (around 7.0-8.0 ppm), with the vinyl protons showing characteristic coupling constants that help determine the stereochemistry (E/Z isomerism) of the double bond. The N-methyl group protons are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8 ppm, as seen in related 1-methyl-4-nitro-1H-imidazole structures. arabjchem.org
A representative, though not identical, ¹H NMR data for a related 1-methyl-4-nitro-1H-imidazole shows peaks at δ 7.76 (ArH, HC=N), 7.42 (ArH, HC=C), and 3.82 (N–CH3) ppm. arabjchem.org
Table 1: Representative ¹H NMR Chemical Shifts for Protons in 1-Methyl-nitro-styryl-imidazole Derivatives Note: This table is a composite based on data from similar structures and is for illustrative purposes. Specific values for this compound may vary.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Imidazole H-4 | ~7.40 - 7.80 | s |
| Styryl vinyl H | ~7.00 - 7.50 | d |
| Styryl vinyl H | ~7.00 - 7.50 | d |
| Phenyl H (ortho, meta, para) | ~7.20 - 7.80 | m |
| N-Methyl H | ~3.80 - 4.00 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The positions of the signals are indicative of the carbon's hybridization and its electronic environment. The carbons of the imidazole ring are expected to resonate in the range of 120-150 ppm. For instance, in related 5-nitroimidazole derivatives, the C4 and C5 carbons show distinct chemical shifts, with the carbon bearing the nitro group (C2) appearing at a lower field. derpharmachemica.com Specifically, for 1-ethyl-2-methyl-5-nitro-1H-imidazole, the imidazole ring carbons appear at approximately 133.2 ppm (CH) and 138.4 ppm (C), with the carbon attached to the nitro group at 153.1 ppm. derpharmachemica.com The styryl group's carbons will have signals in the aromatic region (120-140 ppm) for the phenyl ring and in the olefinic region (110-140 ppm) for the vinyl carbons. The N-methyl carbon will produce a signal in the upfield region, typically around 30-35 ppm.
Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in 1-Methyl-nitro-styryl-imidazole Derivatives Note: This table is a composite based on data from similar structures and is for illustrative purposes. Specific values for this compound may vary.
| Carbon | Expected Chemical Shift (ppm) |
| C2 (imidazole, attached to NO₂) | ~145 - 155 |
| C4 (imidazole) | ~120 - 135 |
| C5 (imidazole, attached to styryl) | ~130 - 145 |
| Styryl vinyl C | ~110 - 140 |
| Phenyl C (ipso) | ~135 - 140 |
| Phenyl C (ortho, meta, para) | ~125 - 130 |
| N-Methyl C | ~30 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures
For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the styryl group and for confirming the assignments of the imidazole ring protons if they are coupled.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of directly attached carbon atoms. This is a powerful tool for definitively assigning which proton is attached to which carbon in the imidazole ring, the styryl group, and the methyl group.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. In this compound derivatives, the FT-IR spectrum will be dominated by several key absorption bands.
The most prominent bands will be due to the nitro group (NO₂). The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic styryl group and the imidazole ring will be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinyl protons are typically found around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group appears in the 2850-2960 cm⁻¹ range. The out-of-plane C-H bending vibrations of the styryl group can provide information about the substitution pattern of the phenyl ring.
Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives Note: This table presents expected ranges and is for illustrative purposes.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |
| Aromatic/Vinyl C=C | Stretch | 1400 - 1600 |
| Aromatic/Vinyl C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |
| C-N (Imidazole ring) | Stretch | 1000 - 1300 |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the C=C bonds of the styryl group and the aromatic ring system, which often give strong Raman signals. The symmetric stretching vibration of the nitro group is also typically Raman active.
While FT-IR is often limited by fluorescence from colored samples, Raman spectroscopy, especially when using a near-infrared laser, can circumvent this issue, making it a valuable tool for the analysis of these often-colored compounds. epequip.com The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in a comprehensive structural characterization.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. For this compound derivatives, techniques like Electrospray Ionization (ESI) coupled with a mass analyzer such as a Time-of-Flight (TOF) or a tandem quadrupole (MS/MS) are commonly utilized. rsc.orgusda.gov
In a typical analysis, the compound is ionized, often by protonation to form the molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides a highly accurate molecular weight. Subsequent fragmentation, induced by collision with an inert gas (Collision-Induced Dissociation, CID), breaks the molecule into smaller, characteristic fragments.
For nitroimidazole compounds, fragmentation pathways are well-documented. rsc.org Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or the neutral radical NO (30 Da). miamioh.edu Studies on 1-methyl-5-nitroimidazole (B135252) have shown characteristic fragmentation patterns involving the methyl group and the imidazole ring. utupub.fi
For this compound, the expected fragmentation would involve:
The molecular ion [M+H]⁺.
Loss of the nitro group: A significant fragment resulting from the cleavage of the C-NO₂ bond.
Cleavage of the styryl group: Fragmentation at the vinyl linkage connecting the imidazole and phenyl rings.
Fragmentation of the imidazole ring: Further breakdown of the heterocyclic core.
The precise masses of these fragments help to confirm the elemental composition and connectivity of the molecule.
| Ion/Fragment | Predicted Fragmentation Pathway | Significance |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | Confirms the molecular weight of the compound. |
| [M-NO₂]⁺ | Loss of the nitro group from the parent ion | Characteristic fragmentation for nitroaromatic compounds. miamioh.edu |
| [M-C₈H₇]⁺ | Cleavage of the styryl group | Indicates the presence and location of the styryl substituent. |
| [C₉H₇N]⁺ | Fragment containing the styryl and imidazole C=C bond | Provides information on the styryl-imidazole linkage. |
| [C₄H₅N₂]⁺ | Fragment corresponding to the methyl-imidazole core | Confirms the basic heterocyclic structure. |
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, researchers can determine precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how the molecules pack in a crystal lattice. arabjchem.orgnih.gov
While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related nitroimidazole structures allows for well-founded predictions. arabjchem.orgnih.govresearchgate.netnih.gov For instance, studies on 1-methyl-4-nitro-1H-imidazole show that the imidazole ring is planar, a common feature for this heterocyclic system. arabjchem.org In the crystal structure of 1-methyl-5-nitro-1H-imidazole, the nitro group is slightly twisted out of the plane of the imidazole ring, with a dihedral angle of approximately 5.6°. researchgate.netnih.gov This twisting is often due to steric interactions between adjacent substituents. In another complex, the imidazole ring was found to be quasiplanar, forming a dihedral angle of 67.39° with an attached pyridinium (B92312) ring. nih.gov
Based on these findings, it is expected that in the solid state, this compound would feature a largely planar imidazole ring. The nitro group at position 2 and the styryl group at position 5 would likely be rotated out of the imidazole plane to minimize steric hindrance. The crystal packing would be stabilized by intermolecular forces, including potential C-H···O hydrogen bonds involving the nitro group. arabjchem.orgnih.gov
| Crystallographic Parameter | Typical Data from Related Nitroimidazoles | Structural Implication |
|---|---|---|
| Crystal System | Monoclinic, Orthorhombic nih.govnih.gov | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c, Pbca arabjchem.orgnih.gov | Defines the symmetry operations within the unit cell. |
| Imidazole Ring Planarity | Generally planar or quasiplanar arabjchem.orgnih.gov | Confirms the aromatic character of the heterocyclic core. |
| Nitro Group Torsion Angle | ~5-7° relative to the imidazole plane nih.govresearchgate.netnih.gov | Indicates slight twisting to relieve steric strain. |
| Intermolecular Interactions | C-H···O and C-H···N hydrogen bonds, anion-π interactions nih.govnih.gov | Governs the three-dimensional packing of molecules in the crystal. |
Chromatographic Methods for Purification and Purity Assessment in Research
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification of synthesized this compound derivatives and the assessment of their purity. nih.govsielc.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).
For the analysis of nitroimidazole compounds, reversed-phase HPLC is the most common method. nih.govusda.gov In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water or an aqueous buffer, often with a small amount of an acid like formic acid to improve peak shape. usda.govresearchgate.net The components are separated based on their hydrophobicity; more polar compounds elute earlier, while more nonpolar compounds are retained longer on the column.
Detection is commonly achieved using an ultraviolet (UV) detector, as the conjugated π-system of the styryl-imidazole core and the nitro group absorb UV light strongly at a characteristic wavelength. sielc.com For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS), which provides mass information for each eluting peak. nih.govresearchgate.net
The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, symmetrical peak with a stable baseline. This method is also used to identify and quantify any impurities, such as starting materials or by-products from the synthesis. mdpi.com
| Parameter | Typical Condition for Nitroimidazole Analysis | Purpose |
|---|---|---|
| Technique | Reversed-Phase HPLC usda.gov | Separates compounds based on polarity. |
| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) ptfarm.plnih.gov | Provides a nonpolar surface for interaction. |
| Mobile Phase | Acetonitrile and Water/Aqueous Buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) sielc.comresearchgate.net | Elutes the compounds from the column; composition can be adjusted (isocratic or gradient) for optimal separation. nih.gov |
| Detection | UV-Vis (e.g., at 270-320 nm) or MS/MS sielc.comnih.gov | Quantifies the eluting analyte and confirms identity. |
| Flow Rate | ~0.8-1.0 mL/min ptfarm.plnih.gov | Controls the speed of the separation and retention times. |
| Application | Purification, Purity Assessment (e.g., >95%), Stability Studies nih.govmdpi.com | Ensures the quality and integrity of the research compound. |
Computational Chemistry and Theoretical Studies on 1 Methyl 2 Nitro 5 Styryl Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 1-Methyl-2-nitro-5-styryl-imidazole, a DFT analysis would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic properties.
Predicted reactivity descriptors, derived from the energies of the frontier molecular orbitals, can offer insights into the molecule's chemical behavior.
Table 1: Theoretical Reactivity Descriptors for this compound (Hypothetical Data)
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 4.4 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
| Ionization Potential (I) | 6.5 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 2.1 | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 4.3 | A measure of the ability of the molecule to attract electrons. |
| Global Hardness (η) | 2.2 | A measure of the molecule's resistance to change in its electron distribution. |
| Global Softness (S) | 0.45 | The reciprocal of global hardness; indicates the capacity of the molecule to receive electrons. |
| Electrophilicity Index (ω) | 4.19 | A measure of the molecule's electrophilic character. |
Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The spatial distribution of the HOMO indicates the regions of the molecule most likely to act as an electron donor in a chemical reaction. Conversely, the LUMO's distribution highlights the areas most susceptible to nucleophilic attack.
For this compound, the HOMO is likely to be distributed over the styryl group and the imidazole (B134444) ring, while the LUMO is expected to be localized primarily on the nitro group, given its strong electron-withdrawing nature.
A Mulliken or Natural Population Analysis (NPA) would be used to calculate the partial atomic charges on each atom. This information is vital for understanding the molecule's electrostatic potential and identifying polar regions that could engage in intermolecular interactions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its flexibility and interactions with its environment.
The styryl substituent introduces rotational freedom around the single bond connecting it to the imidazole ring. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). This analysis would reveal the preferred spatial arrangement of the styryl group relative to the imidazole core.
If a biological target for this compound were identified, MD simulations would be a key tool for modeling their interaction. By docking the most stable conformation of the ligand into the active site of the target protein, a simulation could be run to observe the stability of the binding pose and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that maintain the ligand-target complex over time. This provides a dynamic view that complements the static picture from molecular docking.
In Silico Prediction of Reactivity and Stability Profiles
Computational tools can predict various aspects of a molecule's reactivity and stability. For instance, the energy gap (ΔE) calculated by DFT is a strong indicator of chemical stability, with a larger gap suggesting higher stability. The locations of the HOMO and LUMO, as mentioned, predict the sites of electrophilic and nucleophilic attack, respectively. Furthermore, computational models can be used to predict the molecule's susceptibility to metabolic transformation by identifying atoms or bonds that are more likely to undergo enzymatic reactions such as oxidation or hydrolysis.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in modern drug discovery, enabling the prediction of biological activity and the rational design of novel compounds. For the analogues of this compound, these computational approaches have been instrumental in elucidating the structural requirements for their therapeutic effects.
Quantitative Structure-Activity Relationship (QSAR) studies have been applied to various nitroimidazole compounds to predict their efficacy and to guide the synthesis of new derivatives with enhanced activities. nih.gov These models are built by correlating variations in the physicochemical properties of compounds with their biological activities. nih.gov For nitroimidazole analogues, descriptors related to electronic properties, hydrophobicity, and steric factors have been shown to be significant in predicting their radiosensitizing effectiveness. nih.gov
In the context of antiparasitic 2-styryl-5-nitroimidazoles, early research laid the groundwork for understanding their structure-activity relationships (SAR). nih.gov These studies systematically modified the styryl and imidazole moieties to observe the impact on antiprotozoal and antitrichomonal activities. nih.gov
A significant finding in the SAR of 2-styryl-5-nitroimidazole analogues is the influence of substituents on the styryl ring. The nature and position of these substituents can dramatically alter the biological activity. For instance, the introduction of specific functional groups can modulate the electron density of the conjugated system, which is believed to be crucial for the mechanism of action of nitroimidazoles. This involves the reductive bioactivation of the nitro group, a process influenced by the electronic environment of the entire molecule. nih.gov
The development of QSAR models for nitroimidazole derivatives has highlighted key molecular descriptors that govern their activity. While specific models for this compound are not extensively reported in publicly available literature, general principles derived from related analogues can be extrapolated. These often indicate that a balance of lipophilicity and electronic properties is essential for optimal activity.
The following table summarizes the general structure-activity relationships observed for 2-styryl-5-nitroimidazole analogues based on early studies.
| Structural Moiety | Modification | Impact on Activity |
| Styryl Ring | Introduction of electron-withdrawing groups | Generally enhances activity |
| Introduction of electron-donating groups | Generally decreases activity | |
| Position of substituent (ortho, meta, para) | Influences activity, with para-substitution often being favorable | |
| Imidazole Ring | Position of the nitro group (e.g., 2-nitro vs. 4-nitro vs. 5-nitro) | Critically determines the type and spectrum of activity |
| Substitution on the N1-position | Affects solubility and pharmacokinetic properties |
Further research leveraging advanced chemoinformatic tools and a broader dataset of this compound analogues is warranted to develop robust QSAR models. Such models would be invaluable for the virtual screening of large compound libraries and the design of next-generation therapeutic agents with improved potency and selectivity.
Mechanistic Investigations of 1 Methyl 2 Nitro 5 Styryl Imidazole S Biological Interactions
Biochemical Mechanisms of Nitroimidazole Reduction and Bioactivation
The biological effects of 1-Methyl-2-nitro-5-styryl-imidazole are not inherent to the compound itself but are a consequence of its metabolic transformation. This process, known as bioactivation, is initiated by the reduction of its nitro group and is highly dependent on the cellular environment.
Role of Nitroreductases and Ferredoxin in Radical Anion Formation
The critical first step in the activation of this compound is a one-electron reduction of the nitro group, leading to the formation of a nitro radical anion. This process is catalyzed by a family of enzymes known as nitroreductases. These enzymes are flavoproteins that utilize cofactors such as flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) and reducing agents like NADH or NADPH.
In certain anaerobic organisms, such as the protozoan parasite Trypanosoma cruzi, the trypanocidal activity of nitroheterocyclic drugs is dependent on a parasite-specific type I nitroreductase. fda.gov This enzyme is absent in mammalian cells, which forms the basis for the selective toxicity of these compounds against such pathogens. fda.gov While not explicitly demonstrated for this compound, it is highly probable that its activity against such organisms follows this established pathway.
In some biological systems, low-redox-potential electron-transfer proteins like ferredoxin can also play a role in the reduction of nitroimidazoles. These iron-sulfur proteins can donate an electron to the nitroimidazole, facilitating the formation of the radical anion.
Oxygen Sensitivity and Hypoxia-Selective Activation Pathways
A defining characteristic of 2-nitroimidazoles, including by extension this compound, is their hypoxia-selective activation. This selectivity is governed by the chemical reactivity of the nitro radical anion in the presence and absence of molecular oxygen.
Under normal oxygen concentrations (normoxia), the one-electron reduction of the nitro group is a reversible process. The nitro radical anion rapidly transfers its extra electron to an oxygen molecule, regenerating the parent nitroimidazole and forming a superoxide (B77818) radical. This "futile cycle" of reduction and reoxidation prevents the accumulation of further reduced, more toxic metabolites in healthy, well-oxygenated tissues.
In contrast, under hypoxic (low oxygen) conditions, the scarcity of oxygen allows the nitro radical anion to persist. It can then undergo further reduction steps, leading to the formation of highly reactive cytotoxic species, such as the nitrosoimidazole and hydroxylamine (B1172632) derivatives. These reactive intermediates are responsible for the compound's biological effects. Studies on the model compound 1-methyl-2-nitroimidazole (B155463) have demonstrated its selective toxicity under hypoxic conditions. smolecule.com
Molecular Targets of Action (Non-Clinical Focus)
Once bioactivated, the reactive metabolites of this compound can interact with and damage a variety of critical cellular macromolecules. These interactions disrupt essential cellular processes, ultimately leading to cytotoxicity.
DNA Damage and Strand Breakage Mechanisms
A primary molecular target of activated nitroimidazoles is deoxyribonucleic acid (DNA). Research on the closely related compound 1-methyl-2-nitro-5-vinylimidazole has shown that it preferentially inhibits DNA synthesis and that its antibacterial effects are a consequence of repairable damage to DNA. fda.govchemsynthesis.com
The reactive intermediates generated during the reduction of the nitro group are electrophilic and can form covalent adducts with DNA bases. This can lead to a variety of DNA lesions, including the formation of cross-links between DNA strands. fda.gov Such damage can physically obstruct the processes of DNA replication and transcription, leading to cell cycle arrest and, ultimately, cell death. Studies with 1-methyl-2-nitroimidazole have indicated that the extent of initial DNA damage may influence the subsequent cellular response, such as the induction of apoptosis. nih.gov
| Parameter | Observation with 1-methyl-2-nitro-5-vinylimidazole | Inferred Mechanism for this compound |
| Primary Molecular Target | DNA | DNA |
| Effect on DNA Synthesis | Preferential blockage | Inhibition of replication and transcription |
| Type of DNA Damage | Repairable damage, including cross-links | Formation of DNA adducts and strand breaks |
| Cellular Consequence | Mutagenic, induction of coliphage lambda | Cell cycle arrest, apoptosis |
This table presents findings for a close analog and infers the likely mechanisms for this compound.
Protein Modification and Enzyme Inhibition
In addition to DNA, cellular proteins are also significant targets for the reactive metabolites of this compound. The electrophilic intermediates can react with nucleophilic amino acid residues in proteins, particularly cysteine (forming thiol adducts) and histidine.
Studies on 1-methyl-2-nitroimidazole under hypoxic conditions have demonstrated the depletion of both glutathione (B108866) (a key cellular antioxidant) and protein thiols. smolecule.com This indicates that the reactive metabolites of the compound readily form adducts with these sulfhydryl-containing molecules. The modification of proteins can lead to their inactivation and the disruption of their cellular functions. While specific enzyme inhibition studies for this compound are not available, the general mechanism of action for nitroimidazoles suggests that enzymes with critical cysteine residues in their active sites would be particularly susceptible to inhibition.
| Macromolecular Target | Observed Effect with 1-methyl-2-nitroimidazole | Inferred Consequence for this compound |
| Glutathione | Depletion under hypoxic conditions | Compromised cellular antioxidant defense |
| Protein Thiols | Depletion under hypoxic conditions | Formation of protein adducts, enzyme inactivation |
This table outlines general findings for a related nitroimidazole and the inferred consequences for this compound.
Exploration of Novel Molecular Pathways
The investigation into the full spectrum of molecular pathways affected by this compound is an ongoing area of research. While the primary mechanisms are believed to involve reductive activation and subsequent damage to DNA and proteins, other cellular processes may also be impacted.
For instance, the depletion of glutathione and the formation of reactive oxygen species during the futile cycling under normoxic conditions can induce a state of oxidative stress. This, in turn, could trigger various cellular stress response pathways. Furthermore, studies with 1-methyl-2-nitroimidazole have suggested the involvement of an apoptotic-like cell death mechanism, characterized by membrane blebbing and chromatin condensation. smolecule.com However, the precise signaling cascades that lead to this outcome, and whether they are initiated by DNA damage, protein dysfunction, or other cellular insults, require further elucidation for this compound. The potential for the styryl substituent to influence interactions with specific cellular targets also presents an avenue for future investigation.
Cellular Uptake and Intracellular Retention Studies (in vitro/ex vivo models)
Resistance Mechanisms in Microorganisms and Parasites against Nitroimidazoles: A Research Perspective
The emergence of resistance to antimicrobial and antiparasitic agents is a significant global health concern, and nitroimidazoles are no exception. ijpsjournal.comresearchgate.net Research into the mechanisms of resistance provides a critical framework for the development of new, more effective nitroimidazole derivatives. Resistance to this class of compounds is a complex phenomenon, often involving multiple biochemical and genetic alterations in the target organism. researchgate.netsmolecule.com
Several key mechanisms of resistance against nitroimidazoles have been identified in both bacteria and parasites:
Decreased Drug Activation: The antimicrobial and antiparasitic activity of nitroimidazoles is dependent on the reductive activation of their nitro group within the target organism. ijpsjournal.comjocpr.com This process is typically carried out by low-redox-potential electron transport proteins, such as nitroreductases. ijpsjournal.comjocpr.comimedpub.com A primary mechanism of resistance involves the decreased activity of these activating enzymes. ijpsjournal.comjocpr.com Mutations in the genes encoding these nitroreductases can lead to the production of less efficient enzymes or prevent their expression altogether, thereby reducing the conversion of the prodrug into its active, cytotoxic form. researchgate.net
Efflux Pumps: Active efflux of the drug from the cell is another significant resistance mechanism. researchgate.netsmolecule.com Some microorganisms possess membrane proteins that act as pumps, actively transporting the nitroimidazole out of the cell before it can be activated or reach its target. researchgate.net Overexpression of these efflux pumps can lead to a decrease in the intracellular concentration of the drug, rendering it less effective. researchgate.net For instance, in Helicobacter pylori, the HefABC efflux pump has been associated with resistance to metronidazole (B1676534). researchgate.net
Altered Redox Potential and Oxygen Scavenging: The activation of nitroimidazoles is favored in anaerobic or microaerophilic environments. smolecule.com Some parasites have developed resistance by altering their intracellular environment to make it less favorable for drug activation. smolecule.com This can involve an increase in oxygen scavenging capabilities, which raises the local oxygen concentration. smolecule.com Higher oxygen levels can compete with the nitroimidazole for electrons, leading to decreased activation and increased recycling of the drug back to its inactive form. smolecule.com
Changes in Target Molecules: While the primary mechanism of action involves DNA damage by the reduced nitroimidazole, alterations in DNA repair pathways could theoretically contribute to resistance, although this is less commonly cited as a primary mechanism for this class of drugs.
The following tables summarize the key resistance mechanisms observed in microorganisms and parasites against nitroimidazoles:
| Resistance Mechanism | Description | Affected Organisms |
| Decreased Drug Activation | Reduced activity of nitroreductase enzymes responsible for activating the nitroimidazole prodrug. ijpsjournal.comjocpr.comimedpub.com This is often due to mutations in the genes encoding these enzymes. researchgate.net | Bacteria (e.g., Bacteroides spp., Helicobacter pylori), Parasites (e.g., Trichomonas vaginalis, Giardia lamblia) researchgate.netsmolecule.com |
| Efflux Pumps | Increased expression or activity of membrane proteins that actively transport the nitroimidazole out of the cell, reducing its intracellular concentration. researchgate.netsmolecule.com | Bacteria (e.g., Helicobacter pylori) researchgate.net |
| Altered Oxygen Scavenging | Impaired oxygen scavenging capabilities leading to increased intracellular oxygen, which inhibits the reductive activation of the nitroimidazole. smolecule.com | Parasites (e.g., Trichomonas vaginalis, Giardia lamblia) smolecule.com |
| Reduced Levels of Activating Proteins | Lowered levels of proteins like pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, which are involved in the electron transfer required for drug activation. smolecule.com | Parasites (e.g., Trichomonas vaginalis, Giardia lamblia) smolecule.com |
| Gene/Protein | Function | Role in Resistance |
| nim genes (nimA-nimK) | Encode 5-nitroimidazole reductase. smolecule.com | Actively reduce and inactivate the nitroimidazole. smolecule.com |
| rdxA | Encodes an oxygen-insensitive NADPH nitroreductase. researchgate.net | Inactivation is linked to metronidazole resistance in H. pylori. researchgate.net |
| frxA | Encodes NADPH flavin oxidoreductase. researchgate.net | Inactivation is linked to metronidazole resistance in H. pylori. researchgate.net |
| hefA | Associated with the HefABC efflux pump. researchgate.net | Increased expression leads to efflux of metronidazole in H. pylori. researchgate.net |
| Pyruvate:ferredoxin oxidoreductase (PFOR) | Key enzyme in anaerobic energy metabolism that provides electrons for nitroimidazole reduction. smolecule.com | Lowered levels are associated with resistance in some parasites. smolecule.com |
| Ferredoxin | Electron transport protein that directly donates electrons to the nitroimidazole. smolecule.com | Lowered transcription of the ferredoxin gene is a resistance mechanism in some parasites. smolecule.com |
Understanding these resistance mechanisms is paramount for the strategic design of new nitroimidazole derivatives, such as this compound, that can potentially overcome or bypass these challenges. Future research in this area will likely focus on developing compounds that are less susceptible to these resistance pathways or that can inhibit the resistance mechanisms themselves.
Structure Activity Relationship Sar Studies of 1 Methyl 2 Nitro 5 Styryl Imidazole Derivatives
Impact of Styryl Moiety Modifications on Biological Activity
The styryl group, a vinyl phenyl unit, attached at the 5-position of the imidazole (B134444) ring, plays a significant role in the molecule's biological profile. smolecule.comresearchgate.net This moiety influences key properties such as lipophilicity and oral absorption, which are crucial for a compound's pharmacokinetic behavior. researchgate.net However, the double bond in the styryl group can also act as a Michael acceptor, making it susceptible to nucleophilic attack by biological molecules, which could lead to the formation of toxic metabolites. researchgate.net
The nature and position of substituents on the phenyl ring of the styryl moiety are critical determinants of biological activity. Studies on a series of 2-styryl-5-nitroimidazole derivatives containing a 1,4-benzodioxan moiety have demonstrated that modifications to the phenyl ring can significantly impact anticancer activity. nih.gov
For instance, research into focal adhesion kinase (FAK) inhibitors revealed that the substitution pattern on the phenyl ring directly influences the inhibitory concentration (IC50). nih.gov A compound with a 4-chlorine and 3-trifluoromethyl substitution on the phenyl ring (Compound 3p) showed the most potent in vitro activity against A549 and HeLa cancer cell lines. nih.gov This highlights the synergistic effect of specific electron-withdrawing groups at particular positions. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected 2-Styryl-5-nitroimidazole Derivatives (3a-3r) Against A549 and HeLa Cell Lines. nih.gov
| Compound | R1 | R2 | R3 | R4 | A549 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|---|---|---|
| 3a | H | H | H | H | >50 | >50 |
| 3b | F | H | H | H | 21.45±1.24 | 15.43±1.02 |
| 3c | Cl | H | H | H | 15.12±1.11 | 10.21±0.98 |
| 3d | Br | H | H | H | 18.76±1.05 | 12.33±1.12 |
| 3e | CH3 | H | H | H | 45.32±2.13 | 31.43±1.54 |
| 3f | OCH3 | H | H | H | >50 | >50 |
| 3g | H | F | H | H | 19.87±1.01 | 13.21±1.05 |
| 3h | H | Cl | H | H | 12.43±0.98 | 9.87±0.87 |
| 3i | H | H | Cl | H | 10.21±0.95 | 8.43±0.76 |
| 3j | H | H | F | H | 16.76±1.15 | 11.21±0.99 |
| 3k | Cl | Cl | H | H | 8.76±0.87 | 6.54±0.65 |
| 3l | F | F | H | H | 10.11±0.92 | 7.89±0.78 |
| 3m | H | Cl | Cl | H | 7.65±0.76 | 5.43±0.54 |
| 3n | H | CF3 | H | H | 5.43±0.54 | 4.32±0.43 |
| 3o | Cl | CF3 | H | H | 4.32±0.43 | 3.21±0.32 |
| 3p | H | Cl | CF3 | H | 3.11±0.31 | 2.54±0.25 |
| 3q | H | H | NO2 | H | 9.87±0.89 | 7.65±0.71 |
| 3r | H | NO2 | H | H | 11.23±0.99 | 8.98±0.82 |
The geometry of the double bond in the styryl linker, specifically the cis-trans (or Z/E) isomerism, has a direct effect on the molecule's three-dimensional shape and, consequently, its biological activity. researchgate.net The different spatial arrangements of the phenyl ring relative to the imidazole core can lead to varied binding affinities with biological targets. Research has synthesized specific isomers, such as the (E)-2-(5-nitro-2-styryl-1H-imidazole-1-yl)ethyl derivatives, indicating a focus on the more stable and often more active trans (E) isomer in drug design. researchgate.net Isomerization can impact the molecular conformation, which is a critical factor for effective interaction with enzymes or receptors. researchgate.net
Role of the Methyl Group at N-1 Position
The substituent at the N-1 position of the imidazole ring is a key component for biological activity in nitroimidazoles. jocpr.com The presence of a 1-alkyl group is considered a fundamental structural requirement for the activity of many 5-nitroimidazole analogs. jocpr.com While extensive research has focused on various N-1 substitutions, the methyl group is a common feature. In other heterocyclic compounds, such as benzodiazepines, the presence of a methyl group at the N-1 position has been shown to increase biological activity. nih.gov This suggests that the small, lipophilic nature of the methyl group at this position is favorable for interaction with biological targets or for improving metabolic stability.
Significance of the Nitro Group at C-2 Position in Bioactivity
The nitro group is the cornerstone of the biological activity of nitroimidazoles, and its position on the imidazole ring is paramount. nih.gov While 4- and 5-nitroimidazoles are widely studied, the parent compound of this article features a 2-nitroimidazole (B3424786) core, first identified as the natural antibiotic Azomycin (B20884). nih.gov This class of compounds, including derivatives like RSU-1069, has been investigated as radiosensitizers and bioreductively activated cytotoxins, particularly effective against hypoxic tumor cells. nih.gov The strong electron-withdrawing nature of the nitro group is essential for the molecule's mechanism of action. nih.gov
The biological activity of nitroimidazoles is contingent upon the reductive activation of the nitro group. nih.govsvedbergopen.com This process is typically carried out by nitroreductase enzymes present in target organisms, such as anaerobic bacteria or hypoxic cancer cells. svedbergopen.comnih.gov The reduction of the nitro group generates highly reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives and the nitro anion radical. nih.govhumanjournals.com These reactive species can then interact with and damage critical cellular macromolecules like DNA, leading to strand breakage and cell death. humanjournals.comrsc.org
The position of the nitro group significantly influences the compound's reactivity and biological profile. nih.gov For example, moving the nitro group from the 4-position to the 5-position can dramatically alter chemical reactivity and the resulting biological activity. nih.gov The C-2 position, as seen in 1-methyl-2-nitro-5-styryl-imidazole, confers a unique electronic and steric environment that dictates its specific reductive potential and subsequent cytotoxic effects. This activation is essential; desnitro analogs, which lack the nitro group, are generally inactive. nih.gov
Design Principles for Enhanced Target Selectivity and Potency (Preclinical Research)
The development of this compound derivatives with enhanced target selectivity and potency is guided by established structure-activity relationship (SAR) principles derived from extensive preclinical research. The core structure, consisting of a nitro-substituted imidazole ring linked to a styryl moiety, offers multiple points for chemical modification to optimize biological activity. Key structural features, including the position of the nitro group, substitutions on the styryl ring, and modifications to the imidazole core, are critical determinants of efficacy and selectivity. smolecule.comjocpr.comnih.gov
The nitroimidazole scaffold is fundamental to the biological activity of this class of compounds. The 5-nitro position on the imidazole ring is generally considered essential for the antimicrobial and antiparasitic activity seen in related compounds like metronidazole (B1676534). jocpr.com This activity is dependent on the reduction of the nitro group within target organisms, leading to the formation of reactive intermediates that can cause cellular damage, such as DNA strand breakage. humanjournals.com However, the position of the nitro group significantly influences the compound's properties; moving the nitro group from the 4-position to the 5-position can dramatically alter chemical reactivity and biological activity profiles. nih.gov For instance, 4-nitroimidazoles like PA-824 exhibit activity against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are typically active only against anaerobic microbes. nih.govresearchgate.net
The styryl group at the 5-position plays a crucial role in modulating the compound's electronic properties and its interaction with biological targets. smolecule.com Research into related 2-styryl-5-nitroimidazole derivatives has demonstrated that modifications to this styryl moiety are a key strategy for enhancing potency and introducing novel mechanisms of action, such as anticancer activity.
A significant area of preclinical research has focused on synthesizing and evaluating derivatives with substitutions on the styryl ring to improve potency against specific targets, such as Focal Adhesion Kinase (FAK), a nonreceptor tyrosine kinase implicated in cancer progression. nih.govresearchgate.net A series of 2-styryl-5-nitroimidazole derivatives incorporating a 1,4-benzodioxan moiety has been designed and evaluated as potential FAK inhibitors. nih.govresearchgate.net
In one such study, compound 3p (see table below), which features a specific substitution pattern, demonstrated the most potent in vitro activity, inhibiting the growth of A549 and HeLa cancer cell lines with IC50 values of 3.11 µM and 2.54 µM, respectively. nih.gov This compound also showed significant FAK inhibitory activity with an IC50 value of 0.45 µM. nih.gov Molecular docking simulations suggest that these derivatives bind effectively within the active site of the FAK structure, providing a rationale for their inhibitory activity. nih.gov
The design principles for these derivatives are further refined using computational methods like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking. mdpi.comresearchgate.net These studies help to elucidate the relationship between the three-dimensional structure of the compounds and their biological activity. For a series of metronidazole-triazole-styryl hybrids, CoMFA and CoMSIA models were developed to identify key structural features that influence antiamoebic activity. researchgate.netimist.ma Such models produce contour maps that guide the design of new compounds with predicted high activity by indicating where steric bulk, electrostatic charges, and other properties can be optimized. researchgate.net
The data below illustrates the structure-activity relationship for a series of 2-styryl-5-nitroimidazole derivatives evaluated for their anticancer activity.
Antiproliferative Activity of 2-Styryl-5-nitroimidazole Derivatives
| Compound | Substitution on Styryl Moiety | Target Cell Line | IC50 (µM) | FAK Inhibitory IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 3p | 1,4-benzodioxan moiety with specific linkage | A549 (Lung Cancer) | 3.11 | 0.45 | nih.gov |
| 3p | 1,4-benzodioxan moiety with specific linkage | HeLa (Cervical Cancer) | 2.54 | 0.45 | nih.gov |
| DYT-40 (3c) | 1,4-benzodioxan moiety | Glioblastoma (GBM) | Data not specified | FAK inhibitor | researchgate.net |
Advanced Research on Hybrid Systems and Prodrug Strategies Involving 1 Methyl 2 Nitro 5 Styryl Imidazole Scaffold
Covalent Conjugation with Other Bioactive Moieties
Covalent conjugation is a key strategy to create hybrid molecules where the 1-methyl-2-nitro-5-styryl-imidazole scaffold is chemically linked to another biologically active compound. This approach aims to combine the distinct therapeutic or targeting properties of each component into a single chemical entity, potentially leading to synergistic effects, novel mechanisms of action, or improved pharmacokinetics. nih.gov The conjugation of bioactive molecules to peptides or other scaffolds can enhance stability, selectivity, and cellular uptake. nih.gov
While direct studies conjugating this compound with benzimidazoles are not extensively documented, the creation of imidazole-benzimidazole hybrids is an active area of research in medicinal chemistry. researchgate.net Benzimidazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. mdpi.comrjptonline.org The rationale for creating such hybrids is to merge the therapeutic profiles of both scaffolds to develop agents with enhanced potency or a wider spectrum of activity. researchgate.netresearchgate.net Research into benzimidazole-containing hybrids, such as benzimidazole-pyrazoles, has demonstrated potent inhibitory activity against critical bacterial enzymes like DNA Gyrase and Topoisomerase IV. mdpi.com This highlights the potential of creating novel conjugates where the nitroimidazole moiety could provide an additional mechanism of action, such as hypoxia-selective cytotoxicity.
Interactive Table 1: Examples of Benzimidazole-Hybrid Compounds in Research
| Compound Class | Synthetic Approach | Target/Activity | Reference |
| Benzimidazole-Pyrazole Hybrids | Suzuki coupling reaction | DNA Gyrase and Topoisomerase IV inhibitors; Antibacterial | mdpi.com |
| 2-Substituted Benzimidazoles | One-pot synthesis using nanoreactors | Antibacterial, Antioxidant | researchgate.net |
| 1-Benzyl-2-pyrazolyl-benzimidazoles | Claisen-Schmidt condensation followed by cyclization | In vitro antimicrobial against S. aureus, B. subtilis, E. coli | mdpi.com |
| Fused Triazinobenzimidazoles | Cyclization of 2-chloromethyl-1H-benzimidazole | Antimicrobial | researchgate.net |
Dual-targeting or multi-targeting inhibitors represent a modern approach in drug design, where a single molecule is engineered to interact with two or more distinct biological targets. nih.govresearchgate.net This strategy is particularly relevant in complex diseases like cancer, where multiple pathways contribute to pathology. A key advantage of dual-targeting agents is their potential to overcome the limited efficacy and resistance mechanisms associated with single-target drugs. nih.govresearchgate.net
The this compound scaffold is an ideal component for such systems due to its well-established role as a hypoxia-targeting trigger. nih.govnih.gov In a hybrid system, this nitroimidazole moiety can act as the "homing" device, ensuring the molecule is activated predominantly in the hypoxic microenvironment of solid tumors. The covalently linked second bioactive molecule—such as a kinase inhibitor or a DNA-damaging agent—would then be released or activated to exert its cytotoxic effect. nih.gov This approach has been explored with other 2-nitroimidazoles, for instance, by linking them to ALK/c-MET kinase inhibitors or creating complex prodrugs of agents like SN-38. researchgate.net
Prodrug Design Principles for Targeted Activation
Prodrug design is a cornerstone of advanced therapeutic research, aiming to create inactive molecules that are converted into their active form at a specific site of action. This strategy minimizes systemic exposure to the toxic agent and maximizes its concentration where it is needed most. For scaffolds like this compound, prodrug strategies are primarily focused on exploiting the unique conditions of the tumor microenvironment.
The 2-nitroimidazole (B3424786) core is a classic "trigger" for hypoxia-activated prodrugs (HAPs). nih.govnih.gov Solid tumors often contain regions of low oxygen concentration (hypoxia) due to disorganized and insufficient blood supply. nih.govacs.org In these hypoxic environments, endogenous reductase enzymes can reduce the nitro group of the nitroimidazole ring. nih.gov This bio-reduction process is inhibited by oxygen; therefore, it occurs selectively in hypoxic tissues. nih.gov
The reduction of the nitro group initiates a cascade that leads to the release of a cytotoxic effector or the formation of a reactive species that damages cellular macromolecules like DNA. nih.govnih.gov One of the most studied HAPs, Evofosfamide (TH-302), is a 2-nitroimidazole prodrug that, upon activation in hypoxic conditions, releases the DNA cross-linking agent bromo-isophosphoramide mustard. nih.govnih.govbiorxiv.org The principle makes the this compound scaffold a prime candidate for designing novel HAPs.
Interactive Table 2: Key Concepts in Hypoxia-Activated Prodrug (HAP) Design
| Component | Function | Example Moiety | Mechanism of Action | Reference |
| Trigger | Senses the hypoxic environment and initiates activation. | 2-Nitroimidazole | Undergoes one-electron reduction by reductase enzymes in low-oxygen conditions. | nih.govnih.gov |
| Linker | Connects the trigger to the effector and is cleaved upon trigger activation. | Self-immolative (e.g., PAB) | Fragments upon an electronic cascade initiated by the reduced trigger. | researchgate.netcreativebiolabs.net |
| Effector | The cytotoxic "warhead" that kills the target cell. | DNA alkylating agent (e.g., Br-IPM) | Released in its active form to induce cellular damage. | nih.gov |
To further enhance the specificity of drug release, hypoxia-activated triggers can be combined with linkers that are sensitive to enzymes overexpressed in the tumor microenvironment. nih.govacs.org This creates a dual-control system where the prodrug must first reach a hypoxic region, and then encounter a specific enzyme for the final release of the active drug. This multi-stage activation can significantly reduce off-target effects.
Commonly researched enzyme-cleavable linkers include:
Peptide Linkers: Short peptide sequences, such as valine-citrulline (Val-Cit), can be incorporated into the linker. creativebiolabs.net These sequences are specifically cleaved by proteases like cathepsins, which are often highly active in the tumor microenvironment. The cleavage of the peptide bond can initiate a self-immolative cascade that liberates the drug. creativebiolabs.net
β-Glucuronide Linkers: These linkers incorporate a hydrophilic sugar group that can be cleaved by the enzyme β-glucuronidase. creativebiolabs.net This enzyme is abundant in necrotic regions of tumors and can unmask the linker, leading to drug release through a similar self-immolative process. nih.govcreativebiolabs.net
The combination of a 2-nitroimidazole trigger with an enzyme-cleavable linker offers a sophisticated strategy for achieving highly targeted drug delivery. researchgate.netnih.gov
Nanocarrier Encapsulation and Delivery System Research for Imidazole (B134444) Compounds (Preclinical)
Nanocarrier technology provides a physical method for improving the delivery of therapeutic agents, including imidazole-based compounds. nih.govnih.gov Preclinical research has demonstrated that encapsulating drugs within nanoparticles (typically 100-500 nm in size) can overcome challenges such as poor solubility and instability, while also enabling targeted delivery. nih.gov
The primary advantages of using nanocarriers include:
Improved Bioavailability: Encapsulation can protect the drug from degradation in the bloodstream and improve its solubility. nih.gov
Controlled Release: Nanoparticles can be engineered for sustained or stimuli-responsive release of the drug over time.
Targeted Delivery: Nanoparticles can accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, which results from the leaky vasculature and poor lymphatic drainage characteristic of tumors. nih.gov
While specific studies on the encapsulation of this compound are not widely reported, the principles are broadly applicable. Various types of nanocarriers are being investigated for the delivery of anticancer and antimicrobial agents in preclinical models. nih.govnih.gov
Interactive Table 3: Common Nanocarrier Systems in Preclinical Research
| Nanocarrier Type | Core Material(s) | Key Features | Potential Application for Imidazole Compounds | Reference |
| Liposomes | Phospholipid bilayers | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs. | Delivery of poorly soluble nitroimidazole derivatives to tumor sites. | nih.gov |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Tunable drug release profile; surface can be functionalized for active targeting. | Sustained release of antimicrobial or anticancer imidazole agents. | nih.gov |
| Micelles | Amphiphilic block copolymers | Self-assemble in aqueous solution to encapsulate hydrophobic drugs in their core. | Solubilization and delivery of the styryl-imidazole compound. | nih.gov |
| Protein-based Nanoparticles | Proteins (e.g., Albumin) | Biocompatible and biodegradable; can bind to drugs and target specific receptors. | Enhancing tumor accumulation via natural transport pathways. | nih.gov |
Q & A
Q. What are the established synthetic routes for 1-Methyl-2-nitro-5-styryl-imidazole, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, imidazole derivatives are often synthesized using bases like potassium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate alkylation or nitro-group introduction. Optimization can focus on solvent polarity (e.g., DMSO for high solubility), temperature control (80–100°C), and stoichiometric ratios of reagents to minimize side products. The van Leusen imidazole synthesis method is also applicable, leveraging TosMIC (toluenesulfonylmethyl isocyanide) for ring formation under basic conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl, nitro, and styryl groups) and assess aromatic proton environments.
- IR Spectroscopy : Identification of nitro (N–O stretch at ~1520–1350 cm) and imidazole ring vibrations (C–N stretches at ~1600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. Cross-referencing with PubChem or ChemIDplus data ensures accuracy .
Q. What in vitro assays are recommended for preliminary evaluation of the compound’s antimicrobial activity?
Use standardized microdilution assays to determine Minimum Inhibitory Concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Include positive controls (e.g., metronidazole for nitroimidazoles) and assess activity under aerobic vs. anaerobic conditions, as nitroimidazoles often exhibit oxygen-dependent cytotoxicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and SHELXS (for solution) can elucidate bond lengths, angles, and stereoelectronic effects. For example, the nitro group’s orientation and styryl substituent’s planarity can be validated. Crystallization in solvents like acetonitrile or methanol at controlled evaporation rates improves crystal quality .
Q. How should researchers address contradictions in reported biological activity data (e.g., MIC values)?
Discrepancies may arise from variations in assay protocols (e.g., inoculum size, incubation time) or compound purity. To resolve these:
Q. What computational strategies predict the binding affinity of this compound with target enzymes?
Molecular docking (e.g., AutoDock Vina, Glide) can model interactions with nitroreductases or cytochrome P450 enzymes. Focus on:
- Active-site residues : Hydrogen bonding with nitro groups or π-π stacking with styryl moieties.
- Free energy calculations (MM/GBSA) : To rank binding poses. Docking results should align with crystallographic data (e.g., PDB entries for nitroimidazole-binding proteins) .
Q. How can systematic structural modifications guide the development of more potent derivatives?
Structure-Activity Relationship (SAR) studies should target:
- Nitro group positioning : Para vs. meta substitution on the imidazole ring.
- Styryl substituents : Electron-withdrawing groups (e.g., Cl, CF) to enhance redox activity.
- Methyl group replacement : Larger alkyl chains to modulate lipophilicity and membrane permeability. Synthesize analogs via Suzuki-Miyaura coupling for styryl variations and assess cytotoxicity in hypoxia-selective assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
